molecular formula C9H11BrFN B1407437 1-(2-Bromo-5-fluoro-phenyl)-propylamine CAS No. 1270512-84-9

1-(2-Bromo-5-fluoro-phenyl)-propylamine

Cat. No.: B1407437
CAS No.: 1270512-84-9
M. Wt: 232.09 g/mol
InChI Key: RVKKUPFZTBJBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-5-fluoro-phenyl)-propylamine is a chemical compound that belongs to the class of phenethylamines. This compound has been studied for its potential therapeutic effects in medical research, as well as its impact on ecosystems in environmental research. It is known for its psychoactive properties and has been a subject of interest in various scientific fields.

Scientific Research Applications

1-(2-Bromo-5-fluoro-phenyl)-propylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its psychoactive properties and potential use in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-fluoro-phenyl)-propylamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild and functional group tolerant reaction conditions . The general process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are usually mild, and the reagents are environmentally benign .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluoro-phenyl)-propylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly seen in halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents such as bromine (Br₂) and fluorine (F₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines or alcohols. Substitution reactions typically result in the formation of new halogenated compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluoro-phenyl)-propylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors in the brain, influencing neurotransmitter release and uptake. This interaction can lead to changes in mood, perception, and cognition, making it a subject of interest in neuropharmacology .

Comparison with Similar Compounds

1-(2-Bromo-5-fluoro-phenyl)-propylamine can be compared with other similar compounds, such as:

  • 1-(2-Bromo-4-fluorophenyl)propylamine
  • 1-(2-Bromo-3-fluorophenyl)propylamine
  • 1-(2-Bromo-6-fluorophenyl)propylamine

These compounds share similar chemical structures but differ in the position of the fluorine atom on the phenyl ring. This difference can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKKUPFZTBJBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-5-fluoro-phenyl)-propylamine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-5-fluoro-phenyl)-propylamine
Reactant of Route 3
Reactant of Route 3
1-(2-Bromo-5-fluoro-phenyl)-propylamine
Reactant of Route 4
1-(2-Bromo-5-fluoro-phenyl)-propylamine
Reactant of Route 5
Reactant of Route 5
1-(2-Bromo-5-fluoro-phenyl)-propylamine
Reactant of Route 6
1-(2-Bromo-5-fluoro-phenyl)-propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.